molecular formula C25H30O13 B135045 Picroside III CAS No. 770721-33-0

Picroside III

Cat. No. B135045
M. Wt: 538.5 g/mol
InChI Key: RMSKZOXJAHOIER-GGKKSNITSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Picroside III Description

Picroside III is an active ingredient found in the plant Picrorhiza scrophulariiflora, which has been traditionally used in herbal medicine. Recent studies have focused on its potential therapeutic effects, particularly in the context of inflammatory diseases and oxidative stress. For instance, Picroside III has been shown to ameliorate experimental colitis in mice by protecting intestinal barrier integrity and promoting wound healing in the colonic mucosa . It also appears to have a regulatory impact on intestinal inflammation and the gut microbiota, suggesting its potential application in the management of inflammatory bowel disease (IBD) .

Synthesis Analysis

While the provided papers do not directly discuss the synthesis of Picroside III, they do mention the synthesis of related compounds, such as acylated analogs of picroside-II . These analogs have been synthesized and tested for their immune-adjuvant activity, indicating a broader interest in the chemical modification of picroside compounds to enhance their biological activity.

Molecular Structure Analysis

Chemical Reactions Analysis

The papers do not provide detailed chemical reactions involving Picroside III. However, they do discuss the biological reactions and pathways influenced by Picroside III, such as the activation of the AMP-activated protein kinase (AMPK) pathway in vitro and in vivo . This activation is associated with the promotion of colonic mucosal wound healing and epithelial barrier function recovery.

Physical and Chemical Properties Analysis

The physical and chemical properties of Picroside III are not directly addressed in the provided papers. However, the biological properties of Picroside III, such as its ability to ameliorate colitis symptoms and protect against neuronal apoptosis, suggest that it is bioactive and can interact with cellular components effectively .

Relevant Case Studies

Several case studies have been conducted to explore the effects of Picroside III on health conditions. For example, Picroside III has been shown to protect against neuronal apoptosis in a rat model of focal cerebral ischemia . It also exhibits neuroprotective effects against oxidative stress in PC12 cells and in mice treated with AlCl3 . In the context of colitis, Picroside III has been demonstrated to ameliorate symptoms and improve intestinal barrier integrity in mice , and to modulate the gut microbiota favorably .

Scientific Research Applications

Cardioprotective Effects

  • Picroside II in Cardiomyocyte Protection : Picroside II has shown promise in protecting cardiomyocytes from hypoxia/reoxygenation-induced apoptosis. The activation of the PI3K/Akt and CREB pathways, along with the modulation of Bcl-2 and Bax expression, plays a crucial role in this protective mechanism (Meng, Jiao, & Yu, 2012). Additionally, another study highlights the dose-dependent protective effects of Picroside II against myocardial ischemia-reperfusion injury in rats, mediated through the phosphoinositide 3-kinase/Akt/endothelial NOS pathway (Wu, Li, Shu, & Jia, 2014).

Neuroprotective Properties

  • Picroside II in Neuroprotection : Investigations have demonstrated the neuroprotective properties of Picroside II in a rat model of focal cerebral ischemia. It has been effective in reducing neuronal apoptosis and the expression of caspase-3 and PARP, suggesting potential benefits in cerebral ischemia reperfusion injury (Li, Li, Xu, Guo, & Du, 2010). Another study highlights the neuroprotective effect of Picroside II against oxidative stress, indicating its potential in protecting against neurological injuries (Li, Liu, Zhang, Guo, & Ji, 2007).

Anti-Inflammatory and Antioxidant Activities

  • Picroside II in Inflammatory Diseases : Picroside II, isolated from Pseudolysimachion rotundum var. subintegrum, has been found to have inhibitory effects on airway inflammation in a mouse model of allergic asthma. It downregulates Th2-related cytokines and the transcription factor GATA3, indicating its potential in treating inflammatory diseases (Choi et al., 2016).
  • Hepatoprotective Properties : Picroside II exhibits hepatoprotective properties, as seen in its ability to inhibit hepatocyte apoptosis, regulate bcl-2 gene expression, and exhibit antioxidative effects (Gao & Zhou, 2005).

Effects on Osteoclastogenesis and Bone Health

  • Picroside II and Osteoclastogenesis : A study demonstrated that Picroside II inhibits RANKL-mediated osteoclastogenesis by attenuating the NF‐κB and MAPKs signaling pathway in vitro. This suggests its potential in preventing bone loss and acting as an anti-resorption agent (Yang et al., 2017).

Pharmacokinetics and Metabolism

  • Pharmacokinetic Study of Picroside I, II, III : A validated simultaneous HPLC-MS/MS assay provided insights into the pharmacokinetics of Picroside I, II, and III in rats. This study aids in understanding their therapeutic targets and potential for clinical indications (Zhu et al., 2015).

Safety And Hazards

Picroside III can cause serious eye irritation . It is recommended to avoid inhalation and contact with skin, eyes, and clothing . In case of contact with eyes, rinse immediately with plenty of water and seek medical advice .

Future Directions

Due to the rising demand for picrosides and the over-exploitation of Picrorhiza kurroa from its natural habitat, alternative strategies for sustainable production of metabolites are being explored . One such strategy is the production of friable callus under different culture conditions . This could potentially be used as a strategy for the sustainable production of picrosides at a commercial scale .

properties

IUPAC Name

[(1S,2S,4S,5S,6R,10S)-2-(hydroxymethyl)-10-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,9-dioxatricyclo[4.4.0.02,4]dec-7-en-5-yl] (E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H30O13/c1-33-14-8-11(2-4-13(14)28)3-5-16(29)36-21-12-6-7-34-23(17(12)25(10-27)22(21)38-25)37-24-20(32)19(31)18(30)15(9-26)35-24/h2-8,12,15,17-24,26-28,30-32H,9-10H2,1H3/b5-3+/t12-,15-,17-,18-,19+,20-,21+,22+,23+,24+,25-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMSKZOXJAHOIER-GGKKSNITSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C=CC(=O)OC2C3C=COC(C3C4(C2O4)CO)OC5C(C(C(C(O5)CO)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=CC(=C1)/C=C/C(=O)O[C@H]2[C@@H]3C=CO[C@H]([C@@H]3[C@@]4([C@H]2O4)CO)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H30O13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001346770
Record name 6-O-trans-Feruloylcatalpol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001346770
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

538.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Picroside III

CAS RN

770721-33-0
Record name 6-O-trans-Feruloylcatalpol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001346770
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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